4-Bromo-2-fluorophenylisothiocyanate

Description

Significance of Arylisothiocyanates in Chemical and Biological Sciences

Arylisothiocyanates are a class of organic compounds characterized by the presence of an isothiocyanate group (-N=C=S) attached to an aromatic ring. They are recognized for their diverse biological activities and their utility as versatile intermediates in chemical synthesis. organic-chemistry.org

In the realm of medicinal chemistry, numerous arylisothiocyanate derivatives have been investigated for their potential therapeutic properties. Research has demonstrated that these compounds can exhibit a wide range of biological effects, including potent antibacterial, antifungal, and anticancer activities. mdpi.comresearchgate.netnih.gov This has made them attractive scaffolds for the development of new pharmaceutical agents.

Furthermore, arylisothiocyanates serve as crucial building blocks in organic synthesis. The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, making these compounds valuable precursors for the synthesis of a variety of heterocyclic compounds, such as thioureas and benzothiazoles, which themselves are often biologically active. organic-chemistry.orgresearchgate.netanalis.com.myresearchgate.net

Role of Halogenation in Modulating Isothiocyanate Properties and Reactivity

The introduction of halogen atoms onto the aromatic ring of an arylisothiocyanate can significantly alter its physicochemical and biological properties. Halogenation modifies the electronic structure of the molecule primarily through inductive effects, where the high electronegativity of halogen atoms withdraws electron density from the aromatic system. nih.gov

This electron-withdrawing effect can influence the reactivity of the isothiocyanate functional group. By altering the electron density on the aromatic ring, the electrophilicity of the isothiocyanate carbon can be modulated, thereby affecting its reaction rates with various nucleophiles. nih.gov The presence of halogens like fluorine and bromine can enhance the biological activity of certain compounds. mdpi.comresearchgate.net Specifically, fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity of drug candidates. nih.gov

The specific positioning of the halogens also plays a critical role. In the case of 4-Bromo-2-fluorophenylisothiocyanate, the placement of a bromine atom at the para position and a fluorine atom at the ortho position relative to the isothiocyanate group creates a distinct electronic environment that dictates its reactivity and potential applications.

Structural Framework and Research Focus on this compound

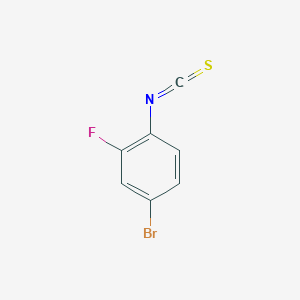

This compound is an aromatic compound with a defined structural framework. Its core consists of a benzene (B151609) ring substituted with an isothiocyanate group at position 1, a fluorine atom at position 2, and a bromine atom at position 4.

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 81171-71-3 |

| Molecular Formula | C₇H₃BrFNS |

| Synonyms | 1-Bromo-4-isothiocyanato-2-fluorobenzene |

The primary research focus on this compound appears to be its application as a synthetic intermediate. Scientific literature indicates its use in the synthesis of novel thiourea (B124793) derivatives. mdpi.comanalis.com.myuobabylon.edu.iq In these studies, this compound serves as a key reactant, where its isothiocyanate group undergoes reaction with various amines to form a new class of thioureas. These resulting compounds are then typically subjected to biological screening to evaluate their potential as antimicrobial or anticancer agents. nih.govrsc.org Therefore, the research significance of this compound lies in its role as a foundational molecule for the generation of more complex and potentially bioactive compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-1-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOPDCSAVIMSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373686 | |

| Record name | 4-Bromo-2-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81171-71-3 | |

| Record name | 4-Bromo-2-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81171-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 4 Bromo 2 Fluorophenylisothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The carbon atom of the isothiocyanate group is electron-deficient and readily reacts with a wide range of nucleophiles. This reactivity is the foundation for the synthesis of a diverse array of derivatives, most notably thioureas and thiocarbamates.

The reaction between an isothiocyanate and a primary or secondary amine is a classical, high-yielding method for the synthesis of N,N'-disubstituted thioureas. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thiourea (B124793) derivative.

4-Bromo-2-fluorophenylisothiocyanate readily undergoes this reaction with various amines. For instance, its reaction with quinoxalin-6-amine results in the formation of N-(4-bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea. This type of reaction is fundamental in medicinal chemistry for generating libraries of compounds for biological screening. The general reaction is robust and typically proceeds to completion under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) or ethanol (B145695).

The resulting thiourea derivatives are valuable intermediates themselves. They can be used in the synthesis of other heterocyclic systems or studied for their own biological activities, as fluorinated thioureas are known to be versatile synthons for various fluorine-containing heterocycles. nih.gov

| Amine Reactant | Resulting Thiourea Product | Reaction Conditions |

| Primary/Secondary Amines (General) | 1-(4-bromo-2-fluorophenyl)-3-substituted-thiourea | Mild, various solvents |

| Quinoxalin-6-amine | N-(4-bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea | Not specified |

| Substituted Anilines | 1-(4-bromo-2-fluorophenyl)-3-aryl-thiourea | Not specified |

In a similar fashion to amines, alcohols can act as nucleophiles, attacking the isothiocyanate group. This reaction, typically conducted in the presence of a base, leads to the formation of O-alkyl thiocarbamates. The basic catalyst is required to deprotonate the alcohol, increasing its nucleophilicity. While specific examples utilizing this compound are not prominently detailed in readily available literature, the general mechanism is well-established for other isothiocyanates. The reaction cascade involves the formation of the isothiocyanate intermediate, which then undergoes nucleophilic addition by the alcohol. researchgate.net

Cycloaddition Reactions and Heterocyclic Synthesis

The isothiocyanate functional group and the derived thioureas are exceptionally useful precursors for constructing a wide variety of heterocyclic rings, which are core structures in many pharmaceutical agents.

This compound is a key starting material for synthesizing complex, multi-ring heterocyclic systems. For example, it is an intermediate in the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. researchgate.net This synthesis involves a multi-step pathway including nitration, chlorination, N-alkylation, reduction, and finally a condensation/cyclization step to form the fused imidazole (B134444) ring. researchgate.net

Furthermore, thiourea derivatives obtained from this compound are instrumental in building other heterocycles. Thiosemicarbazides, which can be formed from the reaction of the isothiocyanate with hydrazine, are common precursors for 1,3,4-thiadiazoles through cyclization reactions. sbq.org.br The thiourea moiety can also be cyclized with reagents like ethyl bromoacetate (B1195939) to form thiazolidinone rings. rsc.orgresearchgate.net

The synthesis of the kinase inhibitor Binimetinib (5-[(4-bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide) highlights the utility of the 4-bromo-2-fluoroaniline (B1266173) scaffold, which is directly related to the isothiocyanate, in constructing complex benzimidazole (B57391) structures. nih.gov

The enantioselective synthesis of spirocycles is a significant area of organic chemistry. Research in this field has highlighted the utility of α-activated cyclic isothiocyanates, which act as formal 1,3-dipoles in (3+2) cyclization processes. These specific isothiocyanates, often bearing pharmacophoric scaffolds like oxindole, are powerful precursors for accessing diverse spirocycles. nih.gov However, this reactivity is characteristic of α-activated cyclic isothiocyanates. As this compound is an aryl isothiocyanate and lacks the necessary α-activating group and cyclic structure, it is not a suitable precursor for this particular type of enantioselective spirocycle construction.

Electrophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The benzene (B151609) ring of this compound has three available positions for electrophilic aromatic substitution (positions 3, 5, and 6). The regiochemical outcome of such a reaction is dictated by the combined electronic and steric effects of the three existing substituents: 2-Fluoro, 4-Bromo, and 1-isothiocyanato.

Directing Effects of Substituents:

Halogens (Fluoro and Bromo): Halogens are deactivating groups due to their inductive electron-withdrawing effect (-I), which makes the ring less reactive than benzene. However, they are ortho- and para-directing because of their ability to donate a lone pair of electrons through resonance (+R), which stabilizes the cationic intermediate (arenium ion) when the electrophile attacks at the ortho or para positions.

Isothiocyanate Group (-NCS): The isothiocyanate group is a deactivating and meta-directing group. It strongly withdraws electron density from the ring both inductively and through resonance, destabilizing the arenium ion intermediate, particularly when attack occurs at the ortho and para positions.

Predicted Regioselectivity: The directing effects of the substituents on the ring are as follows:

The 2-Fluoro group directs ortho (position 3) and para (position 5).

The 4-Bromo group directs ortho (positions 3 and 5).

The 1-Isothiocyanato group directs meta (positions 3 and 5).

All three substituents direct an incoming electrophile to positions 3 and 5. Position 3 is ortho to both the fluorine and isothiocyanate groups and meta to the bromine. Position 5 is para to the fluorine, ortho to the bromine, and meta to the isothiocyanate group. Steric hindrance at position 3, being flanked by two substituents, might be slightly higher than at position 5. Therefore, electrophilic attack is most likely to occur at position 5 , which is strongly activated by the resonance effects of both halogens and is the meta position relative to the deactivating NCS group. Computational models like RegioSQM are often used to predict the most likely site of substitution with greater accuracy by calculating the energies of the possible intermediates. nih.govchemrxiv.orgcore.ac.ukrsc.org

| Position | Influence of 2-F | Influence of 4-Br | Influence of 1-NCS | Overall Effect |

| 3 | Ortho (directing) | Ortho (directing) | Meta (directing) | Favored, but sterically hindered |

| 5 | Para (directing) | Ortho (directing) | Meta (directing) | Most Favored |

| 6 | Meta (non-directing) | Meta (non-directing) | Ortho (deactivated) | Disfavored |

Transformations as a Thiocyanate Transfer Reagent or Acylating Agent

While this compound is not conventionally categorized as a classical acylating agent in the same vein as acyl chlorides or anhydrides, its reactivity is characterized by the electrophilic nature of the central carbon atom in the isothiocyanate (-N=C=S) group. This inherent electrophilicity allows it to engage in reactions that result in the transfer of the 4-bromo-2-fluorophenylthiocarbonyl moiety to various nucleophiles. This reactivity can be viewed as a form of acylation-like transformation, leading to the formation of a range of derivatized products, most notably thioureas and thiocarbamates.

The primary mode of reaction involves the addition of a nucleophile to the carbon of the isothiocyanate, followed by protonation of the nitrogen atom. This process effectively transfers the substituted phenylthiocarbamoyl group to the reacting nucleophile.

Reaction with Amines to Form Substituted Thioureas

The most prominent reaction of this compound is its reaction with primary and secondary amines to yield N,N'-disubstituted or N,N',N'-trisubstituted thioureas. This reaction is typically efficient and proceeds under mild conditions. The resulting thiourea derivatives are often stable, crystalline solids. While specific studies detailing the reactions of this compound are not prevalent, the reactivity can be inferred from studies on structurally similar aryl isothiocyanates. For instance, the synthesis of various thiourea derivatives from reactions of phenylisothiocyanate and different primary amines is a well-established method. biosynth.com

The general reaction scheme is as follows:

Scheme 1: General reaction of this compound with a primary amine.

A hypothetical reaction between this compound and a generic primary amine (R-NH₂) would be expected to produce the corresponding N-(4-Bromo-2-fluorophenyl)-N'-(R)thiourea.

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | N-(4-Bromo-2-fluorophenyl)-N'-(R)thiourea |

| This compound | Secondary Amine (R₂NH) | N-(4-Bromo-2-fluorophenyl)-N',N'-(R₂)thiourea |

Reaction with Alcohols to Form Thiocarbamates

In a similar fashion, this compound can react with alcohols to form thiocarbamates. This reaction is generally less facile than the reaction with amines, as alcohols are weaker nucleophiles. The reaction often requires a basic catalyst to deprotonate the alcohol, thereby increasing its nucleophilicity.

The general reaction scheme is as follows:

Scheme 2: General reaction of this compound with an alcohol.

The synthesis of thiocarbamate derivatives is a known transformation for isothiocyanates and is relevant in various fields, including medicinal chemistry. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Alcohol (R-OH) | Base | O-alkyl N-(4-bromo-2-fluorophenyl)thiocarbamate |

These transformations highlight the utility of this compound as a reagent for introducing the 4-bromo-2-fluorophenylthiocarbamoyl group into various molecular scaffolds, a process that can be considered analogous to acylation or a group transfer reaction.

Applications in Advanced Organic Synthesis and Materials Science Research

4-Bromo-2-fluorophenylisothiocyanate as a Versatile Building Block in Organic Synthesis

The strategic placement of reactive sites on the this compound molecule makes it a valuable precursor in the synthesis of diverse organic compounds. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles, while the bromo- and fluoro-substituents can be utilized in various cross-coupling reactions or serve to modulate the electronic properties of the resulting molecules.

A significant application of this compound lies in the construction of complex heterocyclic scaffolds, particularly thiazole (B1198619) derivatives. Current time information in Pasuruan, ID.nih.govnih.govjpionline.orgnih.gov Thiazoles are a core structural motif in many biologically active compounds and pharmaceuticals. nih.govnih.govjpionline.orgnih.gov The Hantzsch thiazole synthesis, a classic method for preparing these heterocycles, often involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. jpionline.org this compound can be readily converted to the corresponding thiourea derivatives by reacting it with primary or secondary amines. These thiourea derivatives can then participate in cyclization reactions to form highly substituted thiazoles.

The general synthetic approach is outlined below:

| Step | Reactants | Product | Significance |

| 1 | This compound + Amine (R-NH₂) | N-(4-bromo-2-fluorophenyl)-N'-alkyl/aryl thiourea | Formation of a key intermediate for cyclization. |

| 2 | N-(4-bromo-2-fluorophenyl)-N'-alkyl/aryl thiourea + α-Haloketone | Substituted Thiazole Derivative | Construction of the complex thiazole ring system. |

This methodology allows for the introduction of a wide variety of substituents onto the thiazole ring, leading to the creation of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery. The presence of the bromo and fluoro groups on the phenyl ring of the starting material can also be exploited for further functionalization of the final thiazole product through reactions such as Suzuki or Buchwald-Hartwig cross-coupling.

The synthesis of novel ligands for coordination chemistry is a crucial aspect of developing new catalysts, functional materials, and therapeutic agents. nih.govnih.govresearchgate.netmdpi.comtjnpr.orgresearchgate.netnih.govresearchgate.net this compound serves as an excellent starting material for the design of thiourea-based ligands. The reaction of the isothiocyanate with various amines yields a range of N,N'-disubstituted thioureas. These thiourea derivatives can act as versatile ligands, coordinating to metal ions through their sulfur and nitrogen atoms. nih.govmdpi.comresearchgate.netnih.govresearchgate.net

The coordination behavior of these ligands is influenced by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing effects of the bromine and fluorine atoms in ligands derived from this compound can impact the electron density on the coordinating sulfur and nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes. nih.govresearchgate.net

| Ligand Precursor | Amine | Resulting Ligand Type | Potential Metal Coordination |

| This compound | Primary Amine | N-(4-bromo-2-fluorophenyl)-N'-alkyl/aryl thiourea | Bidentate (S, N) |

| This compound | Diamine | Bis-thiourea ligand | Polydentate |

The resulting metal complexes have potential applications in catalysis, sensing, and as anticancer agents. nih.govresearchgate.nettjnpr.org

Development of Functional Materials and Polymers

The development of functional materials and polymers with tailored properties is a rapidly advancing field. This compound can be incorporated into polymer structures to impart specific functionalities. researchgate.netrsc.orgscispace.com The reactive isothiocyanate group can be utilized for the post-polymerization functionalization of existing polymer backbones containing nucleophilic groups. This approach allows for the modification of polymer properties such as solubility, thermal stability, and surface characteristics.

Alternatively, this compound can be used to synthesize functional monomers. For instance, it can be reacted with a vinyl-containing amine to produce a monomer that can then be polymerized. The resulting polymer would have pendant 4-bromo-2-fluorophenylthiourea groups, which could serve as sites for further chemical modification or as active components in functional materials.

| Polymerization Strategy | Role of this compound | Potential Polymer Application |

| Post-polymerization modification | Functionalizing agent for polymers with nucleophilic side chains | Surface modification, biocompatible coatings |

| Synthesis of functional monomers | Precursor to a polymerizable monomer | Specialty polymers with tailored refractive indices or thermal properties |

Agrochemical Research and Development

Thiourea derivatives have been extensively investigated for their biological activities, including insecticidal and fungicidal properties. nih.govsemanticscholar.org As this compound is a direct precursor to a wide range of thiourea compounds, it holds significant potential in the field of agrochemical research and development.

By reacting this compound with various amines, a library of thiourea derivatives can be synthesized and screened for their pesticidal activity. The presence of the halogen atoms (bromine and fluorine) on the phenyl ring is often associated with enhanced biological activity in agrochemicals. These substituents can influence the lipophilicity, metabolic stability, and binding affinity of the molecule to its biological target.

| Thiourea Derivative from this compound | Target Pest Type | Potential Mode of Action |

| N-Aryl-N'-(4-bromo-2-fluorophenyl)thiourea | Fungi | Inhibition of essential fungal enzymes |

| N-Alkyl-N'-(4-bromo-2-fluorophenyl)thiourea | Insects | Disruption of insect growth and development |

Structure-activity relationship (SAR) studies on these derivatives can provide valuable insights for the design of new and more effective crop protection agents.

Sensing Material Applications

The development of chemosensors for the detection of various analytes is of great importance in environmental monitoring, medical diagnostics, and industrial process control. mdpi.comnih.govmdpi.commdpi.comresearcher.liferesearchgate.net this compound can be utilized as a building block for the synthesis of fluorescent probes. The fluorophenyl group can act as a fluorophore, and the reactive isothiocyanate group can serve as a recognition site for specific analytes.

For example, the isothiocyanate group can react with nucleophilic analytes such as primary and secondary amines or thiols. This reaction would lead to the formation of a thiourea or dithiocarbamate (B8719985), respectively, which would alter the electronic environment of the fluorophore and result in a change in its fluorescence properties (e.g., intensity or wavelength). nih.govrsc.org This change in fluorescence can be used to quantify the concentration of the analyte.

| Sensor Design Principle | Analyte | Detection Mechanism |

| Reaction-based fluorescent probe | Amines, Thiols | Covalent bond formation with the isothiocyanate group leading to a change in fluorescence. |

| Host-guest complexation | Metal ions | Coordination of the metal ion to a ligand derived from this compound, causing a fluorescence response. |

Environmental Remediation Applications

Environmental pollution with heavy metals is a serious concern, and there is a growing need for effective remediation technologies. researchgate.netrsc.orgsemanticscholar.orgresearchgate.netmdpi.comresearchgate.netnih.govmdpi.comsciopen.com Functionalized polymers and materials that can selectively adsorb and remove heavy metal ions from contaminated water are highly sought after. This compound can be used to create such materials.

By grafting this compound onto the surface of a solid support (e.g., silica, cellulose, or a synthetic polymer), a material with chelating properties can be prepared. The sulfur and nitrogen atoms in the resulting thiourea moieties can effectively bind to heavy metal ions such as lead, mercury, and cadmium.

| Remediation Material | Synthesis Approach | Mechanism of Heavy Metal Removal |

| Functionalized Polymer Beads | Grafting of this compound onto the polymer surface | Chelation of heavy metal ions by the thiourea groups. |

| Modified Silica Gel | Covalent attachment of this compound derivatives | Adsorption of heavy metals onto the functionalized surface. |

These adsorbent materials could be used in water treatment systems to remove toxic heavy metals and mitigate their environmental impact.

Preclinical Biological Investigations and Mechanistic Studies of 4 Bromo 2 Fluorophenylisothiocyanate Derivatives

In Vitro Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Thiourea (B124793) derivatives incorporating the 4-bromo-2-fluorophenyl moiety have demonstrated notable antiproliferative and cytotoxic effects across a diverse panel of human cancer cell lines. The specific arrangement and nature of substituents on the phenyl rings play a crucial role in determining the potency of these compounds. nih.govbiointerfaceresearch.com

In comprehensive screening studies, various 1,3-disubstituted thiourea derivatives have been evaluated for their ability to inhibit the growth of cancer cells. For instance, compounds featuring halogen substitutions such as chloro, fluoro, and bromo on the terminal phenyl ring have shown significant cytotoxicity. nih.gov One study synthesized N-(4-bromo)-benzoyl-N'-phenylthiourea and confirmed its potent cytotoxic activity against HER2-positive primary breast cancer cells, with a half-maximal inhibitory concentration (IC50) of 0.54 mM. ubaya.ac.id

The cytotoxic efficacy of these derivatives has been documented against several cancer types, including:

Colon Cancer: High activity has been observed in both primary (SW480) and metastatic (SW620) colon cancer cell lines. nih.govnih.gov

Prostate Cancer: Compounds have shown cytotoxicity against the PC3 prostate cancer cell line. nih.govnih.gov

Leukemia: Significant effects were noted against the K-562 chronic myelogenous leukemia cell line. nih.govnih.gov

Breast Cancer: Derivatives have been tested against cell lines such as MCF-7, showing potent growth inhibition. mdpi.comnih.gov

Lung Cancer: Certain thiourea derivatives have demonstrated inhibitory effects on lung carcinoma cell lines. nih.gov

The table below summarizes the cytotoxic activity of representative thiourea derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 µM | nih.gov |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-562 (Leukemia) | 6.3 µM | biointerfaceresearch.com |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | HER2-Positive Breast Cancer | 0.54 mM | ubaya.ac.id |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon Cancer) | 1.11 µM | nih.gov |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver Cancer) | 1.74 µM | nih.gov |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative | Human Lung Carcinoma | 2.5-12.9 µM | nih.gov |

A primary mechanism through which thiourea derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov Studies have shown that the most potent of these compounds are strong activators of the apoptotic cascade in cancer cells. nih.govnih.gov

The apoptotic process initiated by these derivatives often involves a caspase-dependent pathway. Treatment of cancer cells with active thiourea compounds leads to a significant increase in the activity of key executioner caspases, such as caspase-3 and caspase-7. nih.gov The activation of these proteases is a critical step that leads to the cleavage of essential cellular proteins and ultimately, cell death. nih.govfrontiersin.org This process can also involve initiator caspases of both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways. frontiersin.org

Furthermore, the generation of reactive oxygen species (ROS) has been identified as a crucial mediator of apoptosis induced by these compounds. nih.gov Isothiocyanates, the precursors to these thiourea derivatives, are known to increase the production of intracellular ROS in a dose-dependent manner in cancer cells. ubaya.ac.idnih.gov This elevation in oxidative stress can damage cellular components and trigger the mitochondrial death pathway, leading to caspase activation. nih.govmdpi.com The interplay between ROS production and caspase activation appears to be a central feature of the pro-apoptotic effects of this class of compounds. nih.govmdpi.com Evidence of apoptosis is often confirmed by observing DNA fragmentation and nucleus condensation in treated cancer cells. mdpi.comnih.gov

A critical aspect of anticancer drug development is selectivity—the ability of a compound to kill cancer cells while sparing normal, healthy cells. nih.gov Several studies on thiourea derivatives have demonstrated favorable selectivity profiles. Potent compounds have shown high cytotoxicity against various cancer cell lines while exhibiting significantly lower toxicity toward non-tumor cell lines, such as human keratinocytes (HaCaT) and normal lung cells (wi38). nih.govnih.govmdpi.com

For example, certain 1,3-disubstituted thiourea derivatives were found to be several-fold more selective against cancer cells than the reference drug cisplatin. nih.gov The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is used to quantify this effect. An SI value greater than 1.0 indicates that a compound is more active against cancer cells. mdpi.com At lower concentrations, some bis-thiourea derivatives showed cytotoxicity against cancerous glioblastoma cells but had no effect on normal human embryonic kidney (HEK-293) cells. researchgate.net This selective action is a promising characteristic for the development of therapeutic agents with a wider therapeutic window and fewer side effects. nih.govresearchgate.net

Cancer stem cells (CSCs) are a subpopulation of tumor cells responsible for cancer recurrence, metastasis, and therapy resistance. nih.govresearchgate.net Targeting CSCs is therefore a crucial strategy for effective cancer treatment. Research on isothiocyanates, the parent compounds of the thiourea derivatives, has shown their potential to suppress CSC properties. nih.govnih.gov

Specifically, phenethyl isothiocyanate (PEITC), a well-studied natural isothiocyanate, has been shown to reduce the number of aldehyde dehydrogenase 1 (ALDH1)-positive cells, a key marker for CSCs. nih.gov PEITC treatment can suppress the self-renewal capacity and clonogenicity of CSCs and inhibit their tumor-initiating potential in xenograft models. nih.govnih.gov Structurally related fluorinated N,N'-diarylureas have also been reported to significantly increase apoptosis in colorectal cancer stem cells. These findings suggest that derivatives of 4-Bromo-2-fluorophenylisothiocyanate may also possess the ability to target the CSC population, thereby potentially preventing cancer relapse. nih.govnih.gov

Enzyme Inhibition and Modulation of Biological Pathways (In Vitro and Preclinical In Vivo)

Beyond direct cytotoxicity, derivatives of this compound are also investigated for their ability to inhibit specific enzymes and modulate biological pathways relevant to disease.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. nih.govnih.gov Several studies have evaluated thiourea derivatives for their potential as cholinesterase inhibitors.

While many thiourea derivatives show high IC50 values (indicating weak inhibition), certain compounds have demonstrated moderate to potent activity. nih.gov For example, some N,N-disubstituted thiocarbamates, which are structurally related to thioureas, exhibited moderate inhibition of both AChE and BChE, with some derivatives showing distinct selectivity for BChE.

The table below presents the cholinesterase inhibitory activity for selected thiourea and related derivatives.

| Derivative | Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 µg/mL | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 µg/mL | nih.gov |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 µM | |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 µM |

Cyclooxygenase (COX-1, COX-2) Inhibition and Anti-Inflammatory Effects

Derivatives of isothiocyanates, particularly those converted into thiourea and thiosemicarbazone structures, have been investigated for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.govnih.gov COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is inducible and plays a major role in inflammatory processes. nih.gov The development of selective COX-2 inhibitors is a key area of research to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.neteurekaselect.com

Studies on novel thiourea derivatives bearing a sulfonamide moiety have demonstrated significant anti-inflammatory effects and selective inhibitory activity against COX-2. researchgate.netnih.goveurekaselect.com For instance, in a series of synthesized thioureas, compound 5g (structure not specified in source) was identified as the most selective COX-2 inhibitor. researchgate.neteurekaselect.com In vivo anti-inflammatory screening using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, confirmed the anti-inflammatory potential of several of these thiourea derivatives. researchgate.neteurekaselect.com

Similarly, a thiosemicarbazone derivative, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) , has been evaluated for its anti-inflammatory and antinociceptive effects. nih.gov In an in vivo model of carrageenan-induced paw edema, BTTSC showed significant activity, reducing edema by 81.9% and 83.2% in the first two measurements at the highest dose tested. nih.gov This suggests an action on the early mediators of inflammation. nih.gov Further investigation in a paw edema model induced by compound 48/80 indicated that the mechanism may involve histamine (B1213489) pathways. nih.gov

Table 1: In Vivo Anti-Inflammatory Activity of a Thiosemicarbazone Derivative

This table summarizes the in vivo anti-inflammatory effects of (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) in different animal models.

| Compound | Animal Model | Key Finding | Reference |

|---|---|---|---|

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) | Carrageenan-induced paw edema | Reduced edema by up to 83.2% at the highest dose. | nih.gov |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) | Compound 48/80-induced paw edema | Significant edema reduction (56.53% at 30mg/kg), suggesting histamine pathway involvement. | nih.gov |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) | Formalin test (inflammatory pain phase) | Reduced paw licking time by up to 100% at the highest dose. | nih.gov |

Glutathione (B108866) Reductase Inhibition and Oxidative Stress Modulation

Glutathione reductase (GR) is a critical antioxidant enzyme that maintains a high intracellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), which is essential for defending against oxidative stress. nih.govnih.govnih.gov The inhibition of GR can disrupt this balance, making it a target of interest in medicinal chemistry. nih.gov

A study investigating the effects of fluorophenylthiourea derivatives on glutathione-dependent enzymes demonstrated inhibitory activity against both Glutathione S-transferases (GSTs) and GR. nih.gov GSTs are key enzymes in cellular detoxification. nih.gov In this research, various fluorophenylthiourea derivatives were tested, and it was found that 1-(2,6-difluorophenyl)thiourea exhibited the most potent inhibitory effect on both GST and GR enzymes. nih.gov The inhibition constants (Kᵢ) for GR ranged from 23.04 µM to 59.97 µM for the series of compounds tested. nih.gov

Isothiocyanates (ITCs) in general are recognized as activators of the Nrf2 (nuclear factor-erythroid 2-related factor 2) pathway, a primary regulator of cellular defense against oxidative stress. researchgate.netmdpi.com Activation of Nrf2 leads to the upregulation of phase II detoxification enzymes, helping to restore cellular homeostasis after an oxidative stimulus. mdpi.comfrontiersin.org While direct studies on this compound derivatives are limited, the known properties of ITCs suggest a potential role in modulating oxidative stress through pathways like Nrf2. researchgate.netmdpi.com

Table 2: Inhibition of Glutathione Reductase (GR) by Fluorophenylthiourea Derivatives

This table displays the inhibitory constants (Kᵢ) for a series of fluorophenylthiourea derivatives against human erythrocyte Glutathione Reductase.

| Compound Type | Enzyme Target | Inhibition Constant (Kᵢ) Range (µM) | Most Potent Inhibitor Mentioned | Reference |

|---|---|---|---|---|

| Fluorophenylthiourea derivatives | Glutathione Reductase (GR) | 23.04 ± 4.37 to 59.97 ± 13.45 | 1-(2,6-difluorophenyl)thiourea | nih.gov |

Tubulin Polymerization Inhibition and Antimitotic Effects

Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. nih.govnih.gov The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs, leading to cell cycle arrest and apoptosis. nih.govnih.govnih.gov Isothiocyanates (ITCs) have been identified as a class of compounds that can inhibit tubulin polymerization, though their mechanism differs from other major classes of microtubule-binding agents. nih.govnih.gov

The chemical structure of ITCs strongly influences their potential as tubulin polymerization inhibitors. nih.govmdpi.com Research has shown that various ITCs, including benzyl (B1604629) isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (B1684495) (SFN), inhibit tubulin polymerization in a dose-dependent manner. nih.gov The relative inhibitory potency was found to be BITC > PEITC > SFN. nih.gov This inhibition of tubulin polymerization disrupts the microtubule network within cells, which in turn can provoke cell cycle arrest, typically in the G2/M phase. nih.govnih.govmdpi.com Studies have confirmed a significant correlation between the ability of an ITC derivative to inhibit tubulin polymerization and its capacity to induce G2/M cell cycle arrest. nih.govmdpi.com

Table 3: Effect of Isothiocyanate Derivatives on Tubulin Polymerization and Cell Cycle

This table summarizes the effects of various isothiocyanate (ITC) derivatives on in vitro tubulin polymerization and cell cycle progression in cancer cell lines.

| Compound | Effect on Tubulin Polymerization | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Inhibited polymerization by 47% (at 30 µM). Most potent among tested ITCs. | Induces cell cycle arrest. | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Inhibited polymerization by 33% (at 30 µM). | Induces cell cycle arrest. | nih.gov |

| Sulforaphane (SFN) | Inhibited polymerization by 10% (at 30 µM). Least potent among tested ITCs. | Less active in inducing G2/M arrest compared to more potent inhibitors. | nih.govnih.gov |

| ITC Derivatives (general) | Potency is strongly influenced by chemical structure. | Strong correlation between polymerization inhibition and G2/M arrest. | nih.govmdpi.com |

Cytochrome P450 Enzyme Modulation

Specific studies detailing the modulation of Cytochrome P450 (CYP450) enzymes by derivatives of this compound were not available in the provided search results. CYP450 enzymes are a superfamily of proteins crucial for the metabolism of a wide range of xenobiotics, including drugs.

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription. researchgate.netmdpi.com They are validated targets for antimicrobial and anticancer agents. researchgate.netmdpi.com Thiourea derivatives have emerged as a class of compounds with the potential to inhibit these enzymes. researchgate.netmdpi.combiointerfaceresearch.com

Research into novel thiourea derivatives has shown inhibitory activity against bacterial topoisomerases, such as DNA gyrase (a type II topoisomerase) and topoisomerase IV. mdpi.comrsc.org In one study, a series of thioureas incorporating a 1,3-thiazole ring and a glucose moiety were synthesized and evaluated. rsc.org Compound 4h from this series (structure specified in source) was identified as a potent inhibitor of S. aureus DNA gyrase with a half-maximal inhibitory concentration (IC50) of 1.25 µM, and it also showed moderate inhibition of topoisomerase IV (IC50 = 67.28 µM). rsc.org Another study on thiourea derivatives tagged with different heterocyclic moieties also identified a compound (Compound 8 ) that exhibited excellent inhibitory activity against E. coli DNA gyrase (IC50 = 0.33 µM) and moderate potency against E. coli Topoisomerase IV (IC50 = 19.72 µM). mdpi.com

Table 4: Inhibition of Bacterial Topoisomerases by Thiourea Derivatives

This table shows the half-maximal inhibitory concentrations (IC50) of selected thiourea derivatives against bacterial DNA gyrase and topoisomerase IV.

| Compound Series | Lead Compound | Target Enzyme | Organism | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Thioureas with Thiazole (B1198619) and Glucose Moieties | Compound 4h | DNA Gyrase | S. aureus | 1.25 ± 0.12 | rsc.org |

| Topoisomerase IV | S. aureus | 67.28 ± 1.21 | |||

| Thioureas with Thiadiazole, Imidazole (B134444), and Triazine Moieties | Compound 8 | DNA B Gyrase | E. coli | 0.33 ± 1.25 | mdpi.com |

| Topoisomerase IV | E. coli | 19.72 ± 1.00 |

Modulation of Oncogenic Signaling Pathways (e.g., EGFR-Akt, Nuclear Factor-κB, Hormone Receptors, STAT3)

While pathways such as Nuclear Factor-κB (NF-κB) are critical in inflammation and immunity, specific research detailing the modulation of EGFR-Akt, NF-κB, hormone receptor, or STAT3 signaling pathways by derivatives of this compound was not available in the provided search results. nih.gov

Preclinical In Vivo Efficacy Studies in Animal Models (excluding human clinical data)

Preclinical evaluation in animal models is a critical step in assessing the therapeutic potential of new chemical entities. nih.gov Derivatives related to this compound, such as thioureas and thiosemicarbazones, have been tested in animal models, primarily for anti-inflammatory activity. researchgate.netnih.gov

The carrageenan-induced paw edema model in rats is widely used to evaluate acute anti-inflammatory effects. researchgate.netnih.gov A study on thiourea derivatives bearing a sulfonamide moiety demonstrated that several compounds, including 5a, 6, 5m, 5n, 5g, and 5i , exhibited significant anti-inflammatory effects in this model. researchgate.neteurekaselect.com

In another study, the thiosemicarbazone derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) was assessed in multiple in vivo models. nih.gov In the carrageenan-induced paw edema test, it significantly reduced swelling. nih.gov Furthermore, its antinociceptive (pain-relieving) effect was confirmed using the formalin test, where it was active in both the neurogenic and inflammatory phases of pain, with a particularly strong effect on inflammatory pain. nih.gov The compound's activity in the compound 48/80-induced edema model suggested that its mechanism involves the inhibition of histamine release. nih.gov

Table 5: Summary of Preclinical In Vivo Efficacy Studies

This table outlines the findings from in vivo animal studies on derivatives structurally related to this compound.

| Compound Class | Specific Compound(s) | Animal Model | Therapeutic Area | Observed Effect | Reference |

|---|---|---|---|---|---|

| Thiourea-sulfonamides | 5a, 6, 5m, 5n, 5g, 5i | Carrageenan-induced rat paw edema | Anti-inflammatory | Significant reduction in paw edema. | researchgate.neteurekaselect.com |

| Thiosemicarbazone | (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) | Carrageenan-induced paw edema | Anti-inflammatory | Significant edema reduction (up to 83.2%). | nih.gov |

| Formalin test | Antinociceptive | Reduction in pain behavior in both neurogenic and inflammatory phases. |

Neuroprotective Effects in Models of Neurological Disorders (e.g., Alzheimer's Disease, Autism Spectrum Disorder, Traumatic Brain Injury, Fetal Alcohol Spectrum Disorder)

The neuroprotective potential of various natural and synthetic compounds is an active area of research. While direct evidence for this compound is not available, studies on other isothiocyanates and related compounds in models of neurological disorders provide a basis for potential investigation.

Alzheimer's Disease (AD): Animal models of AD often involve the administration of agents that induce amyloid-β (Aβ) plaque formation and tau hyperphosphorylation, key pathological hallmarks of the disease. nih.gov Natural products are being explored for their neuroprotective effects in these models, often attributed to their antioxidant and anti-inflammatory properties. nih.govmdpi.com Neuropeptides have also shown neuroprotective effects in AD models. frontiersin.org The potential of this compound in this context would likely depend on its ability to modulate pathways related to oxidative stress, neuroinflammation, and protein aggregation.

Autism Spectrum Disorder (ASD): Animal models of ASD aim to replicate the core behavioral and neurobiological features of the disorder. biomolther.orgnih.gov These can include genetic models, such as those with mutations in genes associated with ASD, and environmental models, like prenatal exposure to valproic acid. mdpi.comnih.gov Research in these models often focuses on modulating neuroinflammation and synaptic function. mdpi.com

Traumatic Brain Injury (TBI): TBI models in animals are used to study the secondary injury cascade that follows the initial trauma, which includes neuroinflammation, oxidative stress, and neuronal cell death. mdpi.comnih.govresearchgate.net Neuroprotective strategies in these models often target these secondary injury mechanisms. nih.govresearchgate.net

Fetal Alcohol Spectrum Disorder (FASD): Animal models of FASD are crucial for understanding the teratogenic effects of alcohol and for testing potential interventions. nih.govmdpi.com Research has shown that antioxidant supplementation can be a promising therapeutic strategy to mitigate the effects of prenatal alcohol exposure. nih.govresearchgate.netresearchgate.net For instance, sulforaphane has been shown to attenuate ethanol-induced teratogenesis in zebrafish embryos. nih.gov

Structure-Activity Relationship (SAR) Studies for Halogenated Phenylisothiocyanates

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of a lead compound.

Influence of Halogen Substituents on Biological Activity

The introduction of halogen atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its biological activity.

In some series of compounds, the presence of electron-withdrawing and lipophilic substituents, such as chlorine, at the para-position of a phenyl ring has been shown to enhance antifungal potency. nih.gov The exchange of chlorine atoms for other halogens in certain phenyl-aminoethanol derivatives led to substances with potent β2-mimetic activity. nih.gov Specifically, chloro-fluoro and bromo-fluoro substitutions resulted in good oral absorption. nih.gov

The nature of the halogen can also play a role. For instance, in a series of halogenated biphenyls, the net polarizability of the molecule, which is influenced by the number and position of halogens, was found to be a key determinant of toxicity. nih.gov Halogen bonds, which are non-covalent interactions involving a halogen atom, can also contribute to protein-ligand binding and enhance affinity and selectivity. nih.gov

For this compound, the presence of both bromine and fluorine would be expected to increase its lipophilicity and introduce specific electronic effects that could modulate its interaction with biological targets.

Table 2: General Influence of Halogen Substitution on Physicochemical Properties This table provides a general overview and is not specific to this compound.

| Property | General Effect of Halogenation |

| Lipophilicity | Generally increases with the size of the halogen (I > Br > Cl > F) |

| Electronegativity | Decreases down the group (F > Cl > Br > I) |

| Size (van der Waals radius) | Increases down the group (I > Br > Cl > F) |

| Metabolic Stability | Can be increased by blocking sites of metabolism |

Impact of Isothiocyanate Moiety Reactivity on Target Interactions

The isothiocyanate (-N=C=S) group is an electrophilic moiety that can react with nucleophilic residues in proteins, such as the thiol groups of cysteine and the amino groups of lysine. nih.govresearchgate.net This covalent modification of target proteins is believed to be a key mechanism underlying the biological effects of ITCs. nih.gov

The reactivity of the isothiocyanate group can be influenced by the electronic properties of the substituents on the phenyl ring. The presence of electron-withdrawing groups, such as halogens, could potentially enhance the electrophilicity of the isothiocyanate carbon, thereby increasing its reactivity towards nucleophilic targets.

The reaction of ITCs with the tripeptide glutathione (GSH) is a crucial step in their metabolism and intracellular accumulation. nih.gov This reaction, often catalyzed by glutathione S-transferases, leads to the formation of dithiocarbamates. The rate of this reaction can vary depending on the specific ITC and can influence its biological activity.

In Vitro Antimicrobial Activity against Pathogenic Microorganisms

The antimicrobial properties of various synthetic and natural compounds are of significant interest in the face of rising antibiotic resistance.

Antifungal Effects

There are no specific studies available in the scientific literature that investigate the antifungal properties of this compound or its derivatives. Consequently, detailed research findings, mechanisms of action, and data tables on its efficacy against various fungal pathogens cannot be provided.

Modulation of Gene Expression and Epigenetic Regulation (e.g., miRNA, Histone Acetylation)

Currently, there is no published research specifically examining the influence of this compound or its derivatives on gene expression or epigenetic mechanisms. While the broader class of isothiocyanates has been a subject of such studies, these findings cannot be directly attributed to the specific compound .

Research on other isothiocyanates, such as benzyl and phenethyl isothiocyanates, has indicated their potential to modulate histone acetylation and methylation, thereby influencing gene expression. nih.gov Isothiocyanates, in general, are recognized for their capacity to interact with the epigenome, which can contribute to the suppression of cancer progression. nih.govmdpi.com These compounds can affect histone deacetylases (HDACs) and DNA methylation. mdpi.com However, without dedicated studies on this compound, it is not possible to elaborate on its specific role in miRNA regulation or histone acetylation.

Advanced Research Methodologies and Computational Studies

Analytical Techniques for Characterization and Quantification in Research Matrices

Precise characterization and quantification of 4-Bromo-2-fluorophenylisothiocyanate are crucial in various research contexts. This is achieved through a suite of advanced analytical methods, including chromatography, mass spectrometry, and spectroscopy, often enhanced by chemical derivatization.

Chromatography coupled with mass spectrometry provides powerful tools for the separation, identification, and quantification of this compound, even in complex mixtures.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a preferred method for analyzing isothiocyanates. A sensitive and robust LC-MS/MS method can be developed for the determination of brominated compounds. nih.gov For this compound, separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous component (like water with formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) in a gradient elution. nih.gov Detection by mass spectrometry, particularly with an electrospray ionization (ESI) source, allows for high sensitivity and specificity. nih.govumb.edu In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions can be monitored, which enhances selectivity and provides structural confirmation. umb.edu

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also highly effective for the analysis of volatile and semi-volatile halogenated organic compounds. researchgate.net The compound would be separated on a low-polarity capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase. thermofisher.complantarchives.org Electron Impact (EI) ionization is a common technique used in GC-MS. researchgate.net The resulting mass spectrum for this compound is expected to show a characteristic molecular ion peak cluster due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio). thermofisher.com For the closely related compound 4-Bromophenylisothiocyanate, prominent peaks in the mass spectrum are observed at m/z 215 (M+), 213 (M+), and 134. nih.gov Similar fragmentation patterns, including the loss of bromine or the isothiocyanate group, would be anticipated for this compound.

| Technique | Parameter | Typical Specification |

|---|---|---|

| HPLC-MS | Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Methanol and Water with Formic Acid (Gradient) | |

| Ionization | Electrospray Ionization (ESI) | |

| GC-MS | Column | Capillary column (e.g., TR-5MS) thermofisher.com |

| Carrier Gas | Helium or Nitrogen plantarchives.org | |

| Ionization | Electron Impact (EI) |

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by probing its interaction with electromagnetic radiation. lehigh.edu

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong and broad absorption band characteristic of the asymmetric stretch of the isothiocyanate (-N=C=S) functional group, typically appearing in the range of 2000–2200 cm-1. chemicalbook.com Other significant absorptions would include those corresponding to C-F and C-Br stretching vibrations in the fingerprint region, as well as aromatic C-H and C=C stretching bands. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum would show complex signals in the aromatic region. Due to the substitution pattern, three distinct aromatic protons would be present. Their chemical shifts and multiplicities would be influenced by coupling to each other and, significantly, by coupling to the 19F nucleus, resulting in more complex splitting patterns (e.g., doublet of doublets). chemicalbook.com

13C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon of the isothiocyanate group is expected to appear around 130-140 ppm. The aromatic carbons would show distinct signals, with their chemical shifts influenced by the electronegative fluorine and bromine substituents. Carbon-fluorine coupling (nJCF) would also be observable, providing further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is expected to exhibit absorption bands corresponding to π → π* electronic transitions within the substituted benzene (B151609) ring. nih.govrasayanjournal.co.in

| Spectroscopic Method | Key Feature | Expected Position/Region |

|---|---|---|

| Infrared (IR) | -N=C=S asymmetric stretch | ~2000-2200 cm-1 (very strong, broad) chemicalbook.com |

| NMR | 1H signals (aromatic) | Complex multiplets with H-H and H-F coupling chemicalbook.com |

| 13C signal (-NCS) | ~130-140 ppm | |

| UV-Visible | π → π* transitions | Absorption bands in the UV region nih.gov |

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as enhancing its detectability or improving its chromatographic separation. researchgate.netlibretexts.org The isothiocyanate group in this compound is an electrophilic center, making it susceptible to nucleophilic attack by thiol-containing reagents.

N-acetylcysteine (NAC): NAC contains a free thiol (-SH) group that can react readily with the isothiocyanate functional group. nih.gov This reaction proceeds via nucleophilic addition of the sulfur atom to the central carbon of the -N=C=S group, forming a stable thiocarbamate adduct. nih.gov This derivatization can be advantageous for HPLC analysis, as the resulting adduct may have improved retention characteristics and ionization efficiency for mass spectrometry.

1,2-benzenedithiol (B97157): As a molecule containing two adjacent thiol groups, 1,2-benzenedithiol can also serve as a derivatizing agent. It offers two nucleophilic sites that can react with the isothiocyanate, potentially leading to the formation of a cyclic adduct. This strategy can be employed to create a derivative with unique chromatographic and mass spectrometric properties, facilitating its selective detection in complex matrices.

Computational Chemistry and In Silico Modeling

Computational methods provide deep insights into the molecular properties, reactivity, and potential biological interactions of this compound, complementing experimental data.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in predicting potential biological targets and understanding interaction mechanisms.

In a typical docking study, the three-dimensional structures of the ligand and the target protein are used as inputs for a docking algorithm. The software then samples numerous possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. csfarmacie.cz For compounds structurally related to this compound, docking studies have successfully predicted binding energies (often reported in kcal/mol) and identified key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net Such analyses could be applied to this compound to predict its binding efficiency against various enzymes or receptors. nih.gov

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and chemical reactivity of molecules. mdpi.com These studies provide fundamental insights that are difficult to obtain experimentally.

Reactivity Analysis: The reactivity of the isothiocyanate group can be rationalized using Frontier Molecular Orbital (FMO) theory. royalsocietypublishing.org The Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the central carbon atom of the -N=C=S group, indicating that this site is the primary electrophilic center and most susceptible to nucleophilic attack. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dntb.gov.ua

Stability and Reaction Mechanisms: Quantum chemical methods can be used to calculate the activation energies for various chemical reactions, such as rearrangements or decomposition pathways. researchgate.net For instance, calculations can determine the energy barrier for the isomerization of an isothiocyanate to a thiocyanate, providing a measure of its thermal stability. rsc.org Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further clarifying its reactive sites. mdpi.com

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, serves as a powerful computational tool in medicinal chemistry to understand how a chemical's structure relates to its biological activity. mdpi.comnih.gov These in silico methods are crucial for rational drug design, allowing researchers to forecast the biological activity of novel molecules, optimize lead compounds, and elucidate mechanisms of action at a molecular level. mdpi.comnih.gov QSAR models establish a mathematical correlation between the physicochemical properties or structural features of a group of compounds and their determined biological effects. nih.govnih.gov Molecular docking, conversely, simulates the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme, predicting its binding orientation, affinity, and stability. nih.gov

Research into derivatives containing the bromo-fluorophenyl moiety has utilized these predictive models to evaluate their potential as therapeutic agents. For instance, molecular docking studies have been instrumental in assessing the inhibitory potential of such compounds against specific biological targets.

A notable study focused on newly synthesized alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol to investigate their interaction with cyclooxygenase enzymes, COX-1 and COX-2. Molecular docking simulations were performed to predict the binding efficiency of these ligands to the active sites of the enzymes. The results indicated that several of the synthesized compounds exhibited a strong potential to bind to both COX-1 and COX-2, with calculated binding energies ranging from –6.672 to –7.843 kcal/mol. The study highlighted that the binding affinity was influenced by the length of the alkyl chain, demonstrating a clear structure-activity relationship. Specifically, compounds 2e and 2g showed the most promising binding energies of –7.843 and –7.796 kcal/mol, respectively, suggesting a higher potential for inhibition.

The detailed findings from the molecular docking analysis against COX-1 and COX-2 are summarized below.

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) | Target Enzyme |

|---|---|---|---|

| 2e | -7.843 | 0.135 | COX-1 |

| 2g | -7.796 | 0.146 | COX-1 |

| Generic Range (1e-2i) | -6.672 to -7.843 | N/A | COX-1/2 |

Similarly, computational studies on fluorophenylthiourea derivatives have been conducted to predict their inhibitory effects on glutathione-dependent enzymes, which play a critical role in cellular detoxification and protection against oxidative stress. nih.gov Molecular docking was used to elucidate the interactions between these inhibitors and the 3D structures of Glutathione (B108866) S-transferase (GST) and Glutathione reductase (GR). The studies revealed significant inhibitory activity, with experimentally determined KI values ranging from 7.22 µM to 41.24 µM for GST and from 23.04 µM to 59.97 µM for GR. nih.gov Notably, 1-(2,6-difluorophenyl)thiourea was identified as the most potent inhibitor for both enzymes within the tested series. nih.gov

The inhibition constants for key fluorophenylthiourea derivatives are presented in the following table.

| Enzyme | Inhibitor | KI Value Range (µM) | Most Potent Inhibitor |

|---|---|---|---|

| Glutathione S-transferase (GST) | Fluorophenylthiourea Derivatives | 7.22 ± 1.64 to 41.24 ± 2.55 | 1-(2,6-difluorophenyl)thiourea |

| Glutathione reductase (GR) | Fluorophenylthiourea Derivatives | 23.04 ± 4.37 to 59.97 ± 13.45 | 1-(2,6-difluorophenyl)thiourea |

QSAR studies on broader classes of sulfur-containing compounds, including thioureas with fluoro-phenyl groups, have identified key molecular descriptors that correlate with their anticancer activities. nih.gov These models have shown that properties such as mass, polarizability, electronegativity, and the presence of specific bonds are crucial predictors of cytotoxicity against various cancer cell lines. nih.gov Such predictive models are invaluable for guiding the synthesis of new derivatives with potentially enhanced therapeutic efficacy.

Future Directions and Emerging Research Avenues for 4 Bromo 2 Fluorophenylisothiocyanate

Optimization of Synthetic Pathways for Scalability and Sustainability

The future development and application of 4-Bromo-2-fluorophenylisothiocyanate heavily rely on the availability of efficient, scalable, and environmentally sustainable synthetic methods. Traditional synthesis of isothiocyanates often involves hazardous reagents like thiophosgene (B130339) or carbon disulfide, generating toxic byproducts. digitellinc.comresearchgate.net Emerging research is focused on greener alternatives that offer high yields, operational simplicity, and a reduced environmental footprint.

Key areas for optimization include:

Green Solvents and Catalysts : Research is moving towards using water as a solvent, which is both environmentally benign and cost-effective. rsc.org The use of visible-light photoredox catalysis represents another innovative approach, enabling the reaction under mild, metal-free conditions. organic-chemistry.org

Alternative Sulfur Sources : Elemental sulfur is being explored as a non-toxic and abundant alternative to traditional sulfurating agents, aligning with the principles of green chemistry. digitellinc.commdpi.com

Process Intensification : Methodologies like one-pot syntheses, where the starting amine (4-bromo-2-fluoroaniline) is converted to the isothiocyanate without isolating intermediates, can significantly improve efficiency and reduce waste. rsc.org Such protocols have been shown to be suitable for gram-scale synthesis, indicating their potential for scalability. organic-chemistry.org

| Parameter | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Thiophosgene, Carbon Disulfide | Elemental Sulfur, Na2S2O8 |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Acetonitrile (B52724) |

| Conditions | Harsh, often requiring high temperatures | Mild, including visible-light catalysis at room temperature organic-chemistry.org |

| Scalability | Often challenging due to safety concerns | Demonstrated potential for large-scale preparation rsc.org |

| Environmental Impact | High (toxic reagents and byproducts) | Low (use of benign reagents and solvents) digitellinc.comrsc.org |

Elucidation of Complex Biological Mechanisms and Multi-Targeted Interactions

Isothiocyanates (ITCs) as a class are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. researchgate.netresearchgate.net These effects often stem from their ability to interact with multiple cellular targets. Future research on this compound will likely focus on unraveling its specific mechanisms of action and identifying its potential as a multi-target agent.

The unique halogenation pattern (bromo and fluoro groups) on the phenyl ring can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, potentially leading to a distinct biological profile compared to naturally occurring ITCs. Key research avenues include:

Target Identification : Utilizing chemoproteomics to identify the specific cellular proteins that covalently bind to the electrophilic isothiocyanate group.

Pathway Analysis : Investigating the compound's impact on key signaling pathways implicated in disease, such as the Nrf2 (antioxidant response) and NF-κB (inflammation) pathways, which are common targets for ITCs. researchgate.netresearchgate.net

Multi-Target Profiling : Exploring its potential to simultaneously inhibit multiple enzymes or receptors relevant to complex diseases like cancer. For instance, derivatives of isothiocyanates have been investigated as multi-target inhibitors of enzymes like α-glucosidase while also possessing antibacterial activity. nih.gov

| Potential Mechanism | Key Cellular Targets/Pathways | Associated Biological Activity |

|---|---|---|

| Modulation of Detoxification Enzymes | Phase I (e.g., Cytochrome P450) and Phase II (e.g., Glutathione (B108866) S-transferases) enzymes | Chemoprevention, Antioxidant researchgate.net |

| Induction of Apoptosis | Caspase activation, Bcl-2 family proteins | Anticancer researchgate.net |

| Cell Cycle Arrest | Cyclin-dependent kinases (CDKs) | Antiproliferative researchgate.net |

| Anti-inflammatory Response | Inhibition of NF-κB signaling pathway | Anti-inflammatory researchgate.net |

| Antioxidant Response | Activation of the Nrf2-ARE pathway | Antioxidant, Cytoprotective uea.ac.uk |

Exploration of Novel Applications in Niche Chemical and Biological Fields

The reactivity of the isothiocyanate group makes this compound a valuable intermediate for synthesizing a diverse range of heterocyclic compounds and derivatives, such as thioureas and thiosemicarbazides. nih.govmdpi.com These derivatives are scaffolds of significant interest in drug discovery.

Future research could explore its application in several niche areas:

Medicinal Chemistry : Its use as a fragment in the synthesis of novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds. The bromo- and fluoro-substituents can be exploited for tuning pharmacokinetic properties and engaging in specific halogen bonding interactions with protein targets. Related structures like 4-Bromo-2-fluorobiphenyl serve as intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs). guidechem.com

Chemical Biology : Development of chemical probes to study enzyme function or to label specific proteins within a cellular context. The isothiocyanate group can act as a covalent warhead for targeted protein modification.

Materials Science : As a monomer or precursor for synthesizing specialized polymers or functional materials where the halogenated phenyl group can impart properties like flame retardancy or altered electronic characteristics.

Development of Advanced Formulations for Enhanced Research Utility

A significant challenge for many isothiocyanates in biological research is their poor water solubility, low bioavailability, and potential instability. researchgate.netnih.gov Advanced formulation strategies are crucial for overcoming these limitations and unlocking the full research potential of this compound.

Emerging formulation technologies that could be applied include:

Nanoparticle Encapsulation : Loading the compound into biodegradable polymeric nanoparticles or liposomes can enhance its solubility, protect it from degradation, and facilitate its delivery to cells in vitro and in vivo. uea.ac.uknih.gov

Micelle and Vesicle Systems : Formulating the compound into nanovesicles or micelles can improve its dispersion in aqueous media, which is essential for consistent results in biological assays. nih.gov Studies on other ITCs have shown that such formulations can significantly improve biological efficacy. nih.gov

| Formulation Strategy | Primary Challenge Addressed | Expected Enhancement in Research Utility |

|---|---|---|

| Liposomes | Poor aqueous solubility, stability | Improved delivery in cell culture, enhanced bioavailability in animal models researchgate.net |

| Polymeric Nanoparticles | Low bioavailability, non-specific targeting | Sustained release, potential for targeted delivery uea.ac.uk |

| Chitosan-coated Vesicles | Permeability, stability | Enhanced cellular uptake and biological activity nih.gov |

Integration of Systems Biology and Translational Research Approaches in Preclinical Models

To effectively translate basic research findings into potential therapeutic relevance, modern interdisciplinary approaches are essential. The integration of systems biology with translational preclinical models provides a powerful framework for studying complex agents like this compound.

Systems Biology : This approach uses computational and high-throughput experimental methods to understand how the compound affects the entire cellular network. nih.gov Techniques like transcriptomics (RNA-seq) and proteomics can provide a global view of the changes in gene and protein expression induced by the compound. This data can be used to build computational models that predict the compound's multi-targeted effects and identify key pathways it modulates. nih.gov

Translational Research : Findings from in silico and in vitro studies must be validated in well-chosen preclinical models that accurately mimic human disease. nih.gov This involves selecting appropriate cell lines (e.g., specific cancer subtypes) or animal models for efficacy testing. The goal of translational research is to bridge the gap between "bench-to-bedside" by ensuring that preclinical data is robust and relevant for potential future clinical investigation. nih.govmdpi.com

A forward-looking research plan would involve a cycle of discovery: using systems biology to generate hypotheses about the compound's mechanism, testing these hypotheses in targeted in vitro experiments, and finally, validating the most promising findings in relevant preclinical disease models.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-fluorophenylisothiocyanate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiocyanate coupling. For example, reacting 4-bromo-2-fluoroaniline with thiophosgene in anhydrous dichloromethane under inert conditions (N₂ atmosphere) at 0–5°C can yield the isothiocyanate derivative. Key parameters include:

- Temperature control : Lower temperatures minimize side reactions (e.g., hydrolysis of thiophosgene) .

- Solvent choice : Polar aprotic solvents like DCM or THF improve solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) enhances purity.

Table 1 : Comparison of Reaction Conditions

| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thiophosgene route | DCM | 0–5 | 65–75 | >95 |

| Thiocyanate displacement | THF | 25 | 50–60 | 85–90 |

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic aromatic protons (δ 7.2–7.8 ppm) and the isothiocyanate group (no proton signal; confirmed via ¹³C NMR at δ ~130 ppm for C=S) .

- FT-IR : Peaks at ~2050–2100 cm⁻¹ (N=C=S stretching) and 750–800 cm⁻¹ (C-Br) validate functional groups.